3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid
CAS No.: 1016515-68-6
Cat. No.: VC4547263
Molecular Formula: C10H8F2N2O2
Molecular Weight: 226.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1016515-68-6 |
|---|---|
| Molecular Formula | C10H8F2N2O2 |
| Molecular Weight | 226.183 |
| IUPAC Name | 3-(5,6-difluorobenzimidazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H8F2N2O2/c11-6-3-8-9(4-7(6)12)14(5-13-8)2-1-10(15)16/h3-5H,1-2H2,(H,15,16) |
| Standard InChI Key | FVQRKYMRDLFRFR-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1F)F)N(C=N2)CCC(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a benzimidazole core substituted with fluorine atoms at the 5- and 6-positions, linked to a propanoic acid side chain. Key structural data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₂N₂O₂ |
| Molecular Weight | 226.18 g/mol |
| SMILES | C1=C2C(=CC(=C1F)F)N(C=N2)CCC(=O)O |
| InChI | InChI=1S/C10H8F2N2O2/c11-6-3-8-9(4-7(6)12)14(5-13-8)2-1-10(15)16/h3-5H,1-2H2,(H,15,16) |
| InChIKey | FVQRKYMRDLFRFR-UHFFFAOYSA-N |
The fluorine atoms induce electron-withdrawing effects, altering the benzimidazole ring's electronic density, which influences reactivity in coupling reactions .
Spectroscopic and Physicochemical Data
Collision cross-section (CCS) predictions for adducts, calculated via ion mobility spectrometry, reveal insights into its gas-phase behavior :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 227.063 | 146.7 |
| [M+Na]⁺ | 249.045 | 157.7 |
| [M-H]⁻ | 225.048 | 143.7 |
The compound's solubility in polar solvents (e.g., DMSO, methanol) facilitates its use in solution-phase reactions .
Synthesis and Manufacturing
Key Synthetic Routes
A representative synthesis involves the alkylation of 5,6-difluorobenzimidazole with ethyl acrylate, followed by saponification :
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Step 1: React 5,6-difluoro-1H-benzimidazole with ethyl acrylate in the presence of a base (e.g., K₂CO₃) to yield ethyl 3-(5,6-difluoro-1H-benzimidazol-1-yl)propanoate.
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Step 2: Hydrolyze the ester using NaOH/H₂O₂ under acidic conditions to obtain the carboxylic acid .
Alternative methods employ palladium-catalyzed cross-coupling reactions to introduce the propanoic acid moiety, though these are less common .
Optimization Challenges
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Regioselectivity: Fluorine substitution directs electrophilic attacks to the 4-position of the benzimidazole ring, necessitating careful control of reaction conditions .
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Purification: The polar carboxylic acid group complicates isolation; reverse-phase chromatography is often required .
Applications in Pharmaceutical and Materials Science
Drug Discovery
The compound serves as a building block for:
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Kinase Inhibitors: Its benzimidazole core interacts with ATP-binding pockets in kinases. Derivatives show activity against PI3K and CDK enzymes .
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Fluorescent Probes: The rigid aromatic system enables π-stacking with biomolecules. A Fmoc-protected derivative (CID 146109637) is used in peptide-based imaging agents .
Materials Chemistry
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Coordination Polymers: The carboxylic acid group facilitates metal-organic framework (MOF) synthesis. Copper-based MOFs incorporating this ligand exhibit luminescent properties .
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Polymer Additives: Incorporated into epoxy resins to enhance thermal stability (Tg > 200°C) .
| Hazard | Code |
|---|---|
| Acute oral toxicity | H302 |
| Skin irritation | H315 |
| Eye damage | H319 |
| Respiratory irritation | H335 |
Recent Advances and Future Directions
Derivatives and Analogues
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Amino Acid Conjugates: 2-Amino-3-(5,6-difluoro-1H-benzodiazol-1-yl)propanoic acid (CAS 1477584-19-2) shows potential in targeted drug delivery .
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Sulfonamide Derivatives: Compound CID 3749970 demonstrates COX-2 inhibitory activity (IC₅₀ = 0.8 μM) .
Computational Studies
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.1 eV, suggesting suitability for optoelectronic applications .
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